molecular formula C7H14S B1594846 Cyclohexyl methyl sulfide CAS No. 7133-37-1

Cyclohexyl methyl sulfide

Cat. No. B1594846
CAS RN: 7133-37-1
M. Wt: 130.25 g/mol
InChI Key: QQBIOCGHCKNYGP-UHFFFAOYSA-N
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Description

Cyclohexyl methyl sulfide is an aliphatic sulfide with the molecular formula C7H14S . It is also known by other names such as methylsulfanylcyclohexane and (Methylthio)cyclohexane .


Synthesis Analysis

Cyclohexyl methyl sulfide has been used in various chemical reactions. For instance, it has been used in the photooxidation process under visible light irradiation . Another study mentions its use in the deoxygenative alkylation of alcohols via photocatalytic domino radical fragmentations .


Molecular Structure Analysis

The Cyclohexyl methyl sulfide molecule contains a total of 22 bonds. There are 8 non-H bond(s), 1 rotatable bond(s), 1 six-membered ring(s), and 1 sulfide(s) .


Chemical Reactions Analysis

Cyclohexyl methyl sulfide has been used in various chemical reactions. For instance, it has been used in the photooxidation process under visible light irradiation . Another study mentions its use in the deoxygenative alkylation of alcohols via photocatalytic domino radical fragmentations .


Physical And Chemical Properties Analysis

Cyclohexyl methyl sulfide has a molecular weight of 130.25 g/mol. It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity. It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count. It also has 1 rotatable bond .

Scientific Research Applications

Oxidation Reactions

Cyclohexyl methyl sulfide undergoes quantitative oxidation to sulphoxide when reacted with hydroperoxides in alcoholic solutions. This oxidation is a bimolecular reaction, influenced by solvent acidity and catalyzed by strong acids. This reaction has implications in understanding complex oxidation processes and designing oxidation catalysts (Bateman & Hargrave, 1954).

Autoxidation and Antioxidant Activity

The autoxidation of cyclohex-2-enyl methyl sulfide leads to a mixture of compounds including cyclohexenyl methyl sulfoxide and dimethyl disulfide. This process is significant for studying the mechanisms of autoxidation and potential antioxidant properties of sulfur-containing compounds (Bateman & Shipley, 1956).

Chemisorption Studies

The chemisorption of cyclohexyl methyl sulfide on supported nickel catalysts has been studied, revealing insights into the adsorption mechanisms at different temperatures. This research is crucial for developing advanced catalytic systems and understanding surface chemistry interactions (Besten & Selwood, 1962).

Enantioselective Oxidation

Cyclohexanone monooxygenases have been used for the enantioselective oxidation of organic sulfur compounds to sulfoxides, including cyclohexyl methyl sulfide. This application is pivotal in synthesizing chiral compounds, which are important in pharmaceuticals and agrochemicals (Colonna, Gaggero, Pasta, & Ottolina, 1996).

Biocatalysis for Enantioselective Sulfide Oxidations

Streptomyces strains have been identified as effective biocatalysts for the enantioselective oxidation of sulfides, including cyclohexyl methyl sulfide. This advancement expands the toolbox for achieving enantioenriched sulfoxides, which are valuable in various chemical syntheses (Mascotti, Palazzolo, Lewkowicz, & Kurina-Sanz, 2013).

Safety And Hazards

Cyclohexyl methyl sulfide is classified as a combustible liquid. In case of fire, CO2, dry chemical, or foam should be used for extinction. It should be stored in a well-ventilated place and kept cool. Disposal should be done by sending the contents/container to an approved waste disposal plant .

Future Directions

While specific future directions for Cyclohexyl methyl sulfide are not detailed in the search results, it’s worth noting that research in the field of organosulfur chemistry, including compounds like Cyclohexyl methyl sulfide, is a flourishing area with potential for further innovations .

properties

IUPAC Name

methylsulfanylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14S/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBIOCGHCKNYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221523
Record name (Methylthio)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl methyl sulfide

CAS RN

7133-37-1
Record name (Methylthio)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7133-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Methylthio)cyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Methylthio)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (methylthio)cyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
EL Eliel, D Kandasamy - The Journal of Organic Chemistry, 1976 - ACS Publications
… It is clear, however, even from the crude data, that cyclohexyl methyl sulfide, sulfoxide, and … from cyclohexyl methyl sulfide (Aldrich). Sulfoxide: ir (neat) 1040 cm-1 (SO) (lit.24 cm-1). …
Number of citations: 74 pubs.acs.org
T Ichikawa, H Owatari, T Kato - The Journal of Organic Chemistry, 1970 - ACS Publications
… Cyclohexene yielded cyclohexyl methyl sulfide (7) and chlorocyclohexane (8) as the result of the addition of methanethiol and hydrogen chloride originated from 10.7 …
Number of citations: 3 pubs.acs.org
ML Mascotti, AA Orden, FR Bisogno… - Journal of Molecular …, 2012 - Elsevier
This work extends the present knowledge about the ability of filamentous fungi to selectively transform sulfur-containing compounds. Here, it has been demonstrated that several …
Number of citations: 22 www.sciencedirect.com
AC COPE, E FARKAS - The Journal of Organic Chemistry, 1954 - ACS Publications
… of molybdenum trisulfide at 260, while at 240 cyclohexyl methyl sulfide was … of cyclohexyl methyl sulfide and cyclohexanethiol was formed, while at 240 only cyclohexyl methyl sulfide …
Number of citations: 20 pubs.acs.org
ML Mascotti, MA Palazzolo, E Lewkowicz… - Biocatalysis and …, 2013 - Elsevier
… In the context of our research topic, we have conducted a bacterial screening using cyclohexyl methyl sulfide as model substrate in order to find novel biocatalysts capable of oxidizing …
Number of citations: 9 www.sciencedirect.com
D Barnard, L Bateman, JI Cunneen - Organic Sulfur Compounds, 1961 - Elsevier
… Significantly the rate of oxidation of cyclohexyl methyl sulfide by cyclohexenyl hydroperoxide in benzene is found to vary with the acid concentration to the power of 0.6, a value …
Number of citations: 40 www.sciencedirect.com
VV Samoshin, KV Kudryavtsev - Russian chemical bulletin, 1995 - researchgate.net
Sulfur in organic compounds is usually used as an" assisting element'q in different chemical transformations. 1, 2 For example, the S atom acts as an acceptor of Br 2 in the first stage of …
Number of citations: 8 www.researchgate.net
S Biswas, M Kumar, AM Levine, I Jimenez, RV Ulijn… - Chemical …, 2020 - pubs.rsc.org
… by oxidizing thioanisole and cyclohexyl methyl sulfide to their corresponding sulfoxides in … the hydrophobic thioanisole and cyclohexyl methyl sulfide inside the fiber networks. This study …
Number of citations: 18 pubs.rsc.org
V Mojr, M Buděšínský, R Cibulka… - Organic & biomolecular …, 2011 - pubs.rsc.org
… Cyclohexyl methyl sulfide also exhibited non-negligible conversions. … by the conjugate 1b also afforded a very good enantioselectivity in the oxidation of cyclohexyl methyl sulfide. …
Number of citations: 62 pubs.rsc.org
HL Holland, FM Brown, BG Larsen - Bioorganic & medicinal chemistry, 1994 - Elsevier
… Several 2-phenylethyl and 3-phenylpropyl sulfides have also been examined as substrates, together with cyclohexyl methyl sulfide and l- and 2-naphthyl methyl sulfides. For the …
Number of citations: 39 www.sciencedirect.com

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